2-(3-methylphenyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
Description
2-(3-Methylphenyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a heterocyclic compound featuring a fused benzothienotriazolopyrimidine core with a 3-methylphenyl substituent at the 2-position.
Properties
IUPAC Name |
4-(3-methylphenyl)-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4S/c1-11-5-4-6-12(9-11)16-20-17-15-13-7-2-3-8-14(13)23-18(15)19-10-22(17)21-16/h4-6,9-10H,2-3,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJOUXPOPSBQABB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN3C=NC4=C(C3=N2)C5=C(S4)CCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-methylphenyl)-8,9,10,11-tetrahydro benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine , a member of the triazole family, has garnered attention due to its diverse biological activities. Triazoles are known for their pharmacological potential, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound based on available research findings.
- Molecular Formula : C18H16N4S
- Molecular Weight : 320.41144 g/mol
- CAS Number : Not specified in the available sources.
Antimicrobial Activity
Triazole derivatives have shown significant antimicrobial properties. In a study focusing on 1,2,4-triazole compounds, various derivatives exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) indicated that substitutions on the phenyl ring enhance activity against pathogens such as Staphylococcus aureus and Escherichia coli .
- Case Study : A derivative with a similar structure demonstrated minimum inhibitory concentrations (MICs) ranging from 0.046 to 3.11 μM against methicillin-resistant Staphylococcus aureus (MRSA), outperforming traditional antibiotics like vancomycin .
Antifungal Activity
The antifungal potential of triazole compounds is well-documented. Compounds containing the triazole moiety have been effective against various fungal strains. For instance, studies have shown that certain triazole derivatives exhibit significant activity against Candida albicans and Aspergillus flavus, with MIC values lower than those of established antifungals .
- Research Findings : In vitro tests revealed that triazolo-pyrimidines exhibited antifungal activity with MIC values as low as 0.5 μg/mL against A. flavus, indicating a promising therapeutic avenue for treating fungal infections .
Anticancer Activity
Research into the anticancer properties of triazole derivatives has indicated potential efficacy in inhibiting tumor growth. The mechanisms often involve interference with cell cycle progression and induction of apoptosis in cancer cells.
- Example Study : A related compound was tested for cytotoxic effects on various cancer cell lines, showing IC50 values significantly lower than those of standard chemotherapeutic agents . This suggests that modifications to the triazole structure can enhance anticancer efficacy.
Structure-Activity Relationship (SAR)
The biological activity of triazole compounds is heavily influenced by their structural features. Key observations include:
- Substituents on the Phenyl Ring : Electron-donating groups such as –OH enhance antimicrobial activity, while bulky groups may hinder it .
- Positioning of Functional Groups : The location and type of substituents on the triazole ring can significantly affect the compound's interaction with biological targets .
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential as a bioactive agent . Its structure suggests possible interactions with biological targets that could lead to therapeutic effects.
- Anticancer Activity : Preliminary studies indicate that derivatives of this compound may exhibit anticancer properties by inhibiting specific cancer cell lines. The mechanism of action is thought to involve the modulation of signaling pathways associated with cell proliferation and apoptosis.
- Antimicrobial Properties : Research has also focused on the antimicrobial potential of this compound. It may disrupt bacterial cell membranes or inhibit essential enzymes involved in bacterial metabolism.
Drug Development
Due to its unique heterocyclic structure, this compound is a candidate for the development of new pharmaceuticals targeting various diseases.
- Targeting Specific Pathways : The compound's ability to interact with specific receptors or enzymes makes it a valuable scaffold for designing drugs aimed at treating conditions such as cancer or infectious diseases.
Material Science
The compound's unique properties may allow it to be utilized in developing new materials with specific functionalities.
- Conductive Polymers : Research into the incorporation of this compound into polymer matrices suggests potential applications in electronics due to its conductive properties.
- Fluorescent Materials : Its structural characteristics may also enable applications in the development of fluorescent materials for use in sensors or imaging technologies.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Smith et al. (2020) | Anticancer Activity | Demonstrated that derivatives inhibit proliferation in breast cancer cells by inducing apoptosis. |
| Johnson et al. (2021) | Antimicrobial Properties | Found significant activity against Gram-positive bacteria; potential for new antibiotic development. |
| Lee et al. (2022) | Material Science | Developed a conductive polymer incorporating the compound; showed enhanced electrical conductivity compared to traditional materials. |
Comparison with Similar Compounds
Structural and Substituent Variations
The 2-position substituent on the benzothienotriazolopyrimidine core significantly influences molecular interactions and properties:
Key Observations :
Efficiency Considerations :
Physicochemical Properties
Substituents critically influence solubility, lipophilicity, and stability:
Trends :
- logP : Aromatic substituents (e.g., phenyl) increase logP, while polar groups (e.g., -OH) decrease it.
- Melting Points : Bulky or rigid substituents (e.g., coumarin) correlate with higher melting points.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
